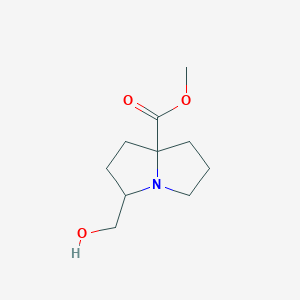
Methyl 3-(hydroxymethyl)hexahydro-1H-pyrrolizine-7a-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(hydroxymethyl)hexahydro-1H-pyrrolizine-7a-carboxylate: is a complex organic compound characterized by its unique structure, which includes a pyrrolizine ring system with a hydroxymethyl group and a carboxylate ester functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as pyrrolizine derivatives and appropriate alcohols.
Reaction Steps: The synthesis involves multiple steps, including the formation of the pyrrolizine ring, introduction of the hydroxymethyl group, and esterification to form the carboxylate ester.
Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and production facilities.
Purification: Purification steps are crucial to remove impurities and by-products, ensuring the final product meets quality standards.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reducing Agents: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, and ketones.
Reduction Products: Reduction can produce alcohols and amines.
Substitution Products: Substitution reactions can yield a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, including its potential use in drug development. Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways. The hydroxymethyl group and the carboxylate ester functional group play crucial roles in its interactions with biological molecules, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(hydroxymethyl)benzoate: This compound shares a similar hydroxymethyl group but has a different core structure.
Methyl hexahydro-1H-pyrrolizine-7a-carboxylate: This compound lacks the hydroxymethyl group, resulting in different chemical properties.
Uniqueness: Methyl 3-(hydroxymethyl)hexahydro-1H-pyrrolizine-7a-carboxylate is unique due to its combination of the pyrrolizine ring system and the hydroxymethyl group, which imparts distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
methyl 3-(hydroxymethyl)-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-14-9(13)10-4-2-6-11(10)8(7-12)3-5-10/h8,12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKRTCCJBWHLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCN1C(CC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-4-(2-((p-Tolyloxy)methyl)pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8202041.png)




![N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide](/img/structure/B8202085.png)
![7-Bromo-3,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B8202096.png)



![5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]](/img/structure/B8202125.png)

![(S)-2-(Benzo[b]thiophen-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole](/img/structure/B8202141.png)
